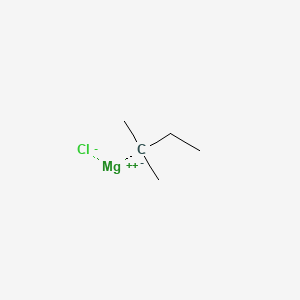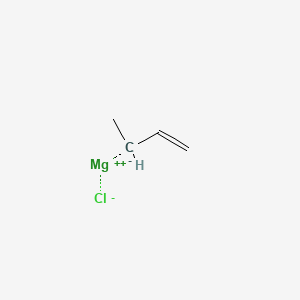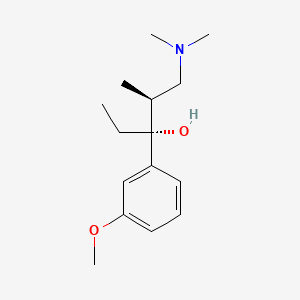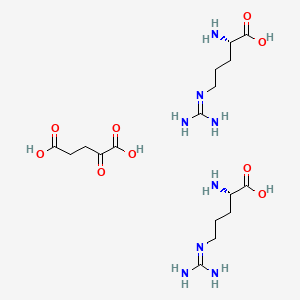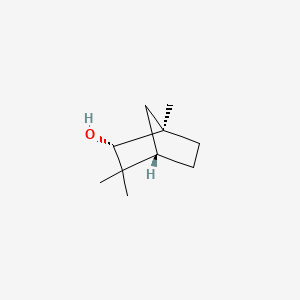
(1R)-endo-(+)-Fenchyl alcohol
Descripción general
Descripción
(1R)-endo-(+)-Fenchyl alcohol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a naturally occurring compound found in various essential oils, including those of fennel and lavender. This compound is known for its pleasant, camphor-like aroma and is used in the fragrance and flavor industries.
Synthetic Routes and Reaction Conditions:
Hydration of Fenchene: One common method involves the hydration of fenchene, a bicyclic monoterpene, in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Reduction of Fenchone: Another method involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process selectively produces this compound.
Industrial Production Methods:
Biocatalytic Processes: Industrial production often employs biocatalytic processes using enzymes like alcohol dehydrogenases.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fenchone or other oxidized derivatives. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form various hydrogenated products, although this is less common.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Fenchone and other oxidized derivatives.
Reduction: Various hydrogenated products.
Substitution: Halogenated fenchyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-endo-(+)-Fenchyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the fragrance and flavor industries due to its pleasant aroma and flavor profile.
Mecanismo De Acción
Target of Action
Alcohols like (1r)-endo-(+)-fenchyl alcohol generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
The interaction of this compound with its targets results in various changes. For instance, alcohols are known to act as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
The biosynthetic pathways of most alcohols, including this compound, are linked to intracellular redox homeostasis . This balance is primarily controlled by the generation of reducing equivalents, as well as the (reduction)-oxidation metabolic cycle and the thiol redox homeostasis system . Ethanol’s effects on intracellular signaling pathways contribute to acute effects of ethanol as well as to neuroadaptive responses to repeated ethanol exposure .
Result of Action
Alcohols in general, when dehydrated, react with one another to form ethers . Alcohols are also known to undergo E1 or E2 mechanisms to lose water and form a double bond .
Action Environment
It is known that the production, distribution, and consumption of many fast-moving consumer goods, including alcohol, contribute substantially to climate change, principally through releasing greenhouse gas emissions .
Análisis Bioquímico
Biochemical Properties
Fenchyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes that interact with Fenchyl alcohol is alcohol dehydrogenase. This enzyme catalyzes the oxidation of Fenchyl alcohol to fenchone, a ketone. The interaction between Fenchyl alcohol and alcohol dehydrogenase is crucial for the metabolic processing of this compound in biological systems .
Additionally, Fenchyl alcohol has been shown to interact with various cytochrome P450 enzymes. These enzymes are involved in the oxidative metabolism of Fenchyl alcohol, leading to the formation of hydroxylated metabolites. The nature of these interactions is typically characterized by the binding of Fenchyl alcohol to the active site of the enzyme, followed by the catalytic conversion to its metabolites .
Cellular Effects
Fenchyl alcohol exerts several effects on different types of cells and cellular processes. In neuronal cells, Fenchyl alcohol has been observed to modulate intracellular signaling pathways, leading to changes in gene expression and cellular metabolism. Specifically, Fenchyl alcohol influences the activity of neurotransmitter receptors and ion channels, which can alter neuronal excitability and synaptic transmission .
In hepatic cells, Fenchyl alcohol affects the expression of genes involved in detoxification and metabolic processes. This compound has been shown to induce the expression of cytochrome P450 enzymes, enhancing the cell’s ability to metabolize xenobiotics. Additionally, Fenchyl alcohol can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular antioxidant responses .
Molecular Mechanism
The molecular mechanism of action of Fenchyl alcohol involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Fenchyl alcohol binds to the active sites of enzymes such as alcohol dehydrogenase and cytochrome P450, facilitating their catalytic activities. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex .
Furthermore, Fenchyl alcohol can act as an allosteric modulator of certain receptors and ion channels. By binding to allosteric sites, Fenchyl alcohol can induce conformational changes that enhance or inhibit the receptor’s activity. This modulation can lead to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenchyl alcohol can vary over time due to its stability and degradation. Fenchyl alcohol is relatively stable under standard laboratory conditions, but it can undergo oxidation to fenchone over extended periods. This degradation can influence the long-term effects of Fenchyl alcohol on cellular function, as the metabolites may have different biological activities .
Studies have shown that prolonged exposure to Fenchyl alcohol can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and antioxidant proteins. These changes are indicative of the cell’s efforts to maintain homeostasis in the presence of Fenchyl alcohol .
Dosage Effects in Animal Models
The effects of Fenchyl alcohol in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, Fenchyl alcohol has been shown to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress in the brain. At high doses, Fenchyl alcohol can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where low doses of Fenchyl alcohol produced beneficial effects, while higher doses resulted in detrimental outcomes. These findings highlight the importance of dose optimization in the therapeutic application of Fenchyl alcohol .
Metabolic Pathways
Fenchyl alcohol is involved in several metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450. The primary metabolic pathway involves the oxidation of Fenchyl alcohol to fenchone, followed by further hydroxylation to produce various hydroxylated metabolites. These reactions are catalyzed by cytochrome P450 enzymes, which require cofactors such as NADPH for their activity .
The metabolic flux of Fenchyl alcohol can influence the levels of its metabolites, which may have distinct biological activities. For instance, the hydroxylated metabolites of Fenchyl alcohol have been shown to possess antioxidant properties, contributing to the overall biological effects of the compound .
Transport and Distribution
Fenchyl alcohol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, Fenchyl alcohol can interact with transport proteins that facilitate its movement across cellular compartments .
Once inside the cell, Fenchyl alcohol can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as the microenvironment within these organelles can affect the compound’s interactions with biomolecules .
Subcellular Localization
The subcellular localization of Fenchyl alcohol plays a crucial role in its biological activity. Fenchyl alcohol can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
In the mitochondria, Fenchyl alcohol can modulate mitochondrial function by influencing the activity of enzymes involved in oxidative phosphorylation. This can lead to changes in cellular energy metabolism and the production of reactive oxygen species . Additionally, the presence of Fenchyl alcohol in the endoplasmic reticulum can affect protein folding and secretion processes .
Comparación Con Compuestos Similares
(1R)-endo-(+)-Fenchyl alcohol can be compared with other similar compounds such as:
Menthol: Both have a similar camphor-like aroma, but menthol has a cooling effect, whereas this compound does not.
Borneol: Similar in structure, but borneol has a different stereochemistry and slightly different aroma.
Camphor: Both are found in essential oils, but camphor is a ketone, while this compound is an alcohol.
These comparisons highlight the unique properties of this compound, making it valuable in various applications.
Propiedades
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-OYNCUSHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044307 | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-02-9, 14575-74-7 | |
| Record name | (+)-Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Fenchyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-endo-(+)-Fenchyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-FENCHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fenchyl alcohol?
A1: Fenchyl alcohol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What are the key spectroscopic characteristics of fenchyl alcohol?
A2: While specific spectroscopic data is limited in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) serves as a primary tool for identifying and quantifying fenchyl alcohol in various matrices, including essential oils and plant extracts [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: Does fenchyl alcohol possess any known biological activity?
A3: While research on the specific mechanisms of action of fenchyl alcohol is limited, studies have explored its potential antifungal and anti-insect properties. For example, fenchyl alcohol, as a component of Eucalyptus grandis × E. urophylla essential oil, contributed to the oil's inhibitory effects on pathogenic fungi and pest insects [].
Q4: What is the role of fenchyl alcohol in essential oils?
A4: Fenchyl alcohol is a common constituent of various essential oils, including those derived from cedar, lime, Douglas fir, and certain species of Artemisia and Cymbopogon [, , , , , , ]. Its presence contributes to the characteristic aroma profile of these oils.
Q5: How does fenchyl alcohol impact the aroma of essential oils?
A5: Studies suggest fenchyl alcohol can modify the aroma expression of other terpenes in essential oils. For example, in Chrysanthemum essential oils, the addition of fenchyl alcohol was found to decrease the olfactory threshold of terpene recombinations, enhancing their herbal and green notes while masking fruity notes [].
Q6: What analytical techniques are primarily used to study fenchyl alcohol?
A6: GC-MS is the most frequently employed technique for analyzing fenchyl alcohol in various matrices [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Additionally, techniques like headspace liquid phase microextraction (HLPME) coupled with GC-MS have been explored to improve the extraction and analysis of volatile compounds like fenchyl alcohol from plant materials [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


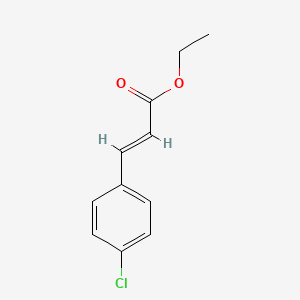
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
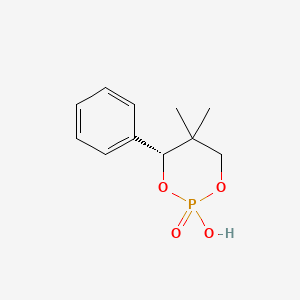
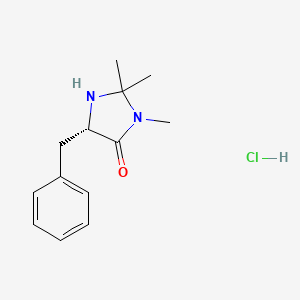
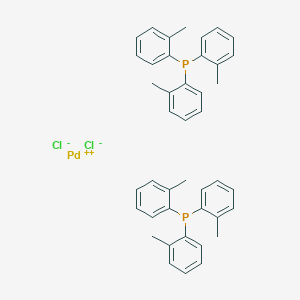
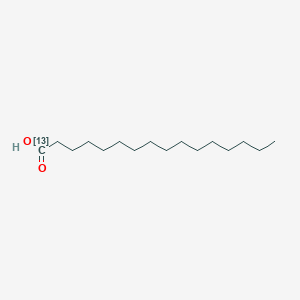
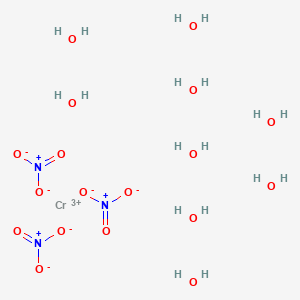
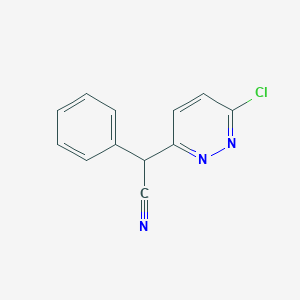
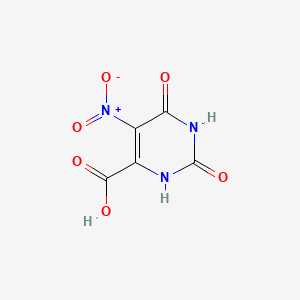
![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
